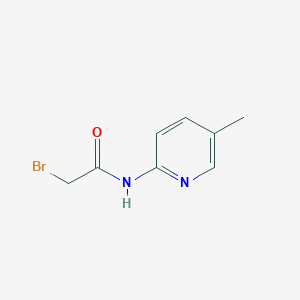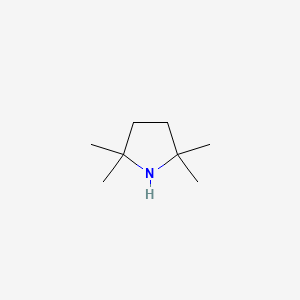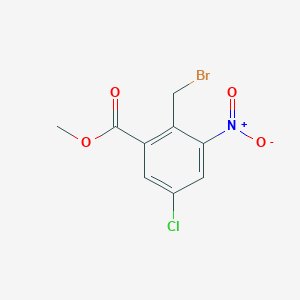![molecular formula C11H15BN2O2 B8739556 (2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid CAS No. 1089669-71-5](/img/structure/B8739556.png)
(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
Descripción general
Descripción
(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyrrolo[2,3-B]pyridine core, which is further substituted with a tert-butyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid typically involves the formation of the pyrrolo[2,3-B]pyridine core followed by the introduction of the boronic acid group. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield boronic esters, while reduction can produce boranes.
Aplicaciones Científicas De Investigación
(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is valuable in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules. The pyrrolo[2,3-B]pyridine core provides additional binding interactions, enhancing the compound’s specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid: Similar structure but lacks the tert-butyl group.
tert-Butyl 4-(1H-pyrrolo[2,3-B]pyridin-4-yl)piperazine-1-carboxylate: Contains a piperazine group instead of a boronic acid group.
tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-B]pyridine-1-carboxylate: Contains a hydroxymethyl group and a carboxylate group.
Uniqueness
The presence of the tert-butyl group in (2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid imparts unique steric and electronic properties, making it distinct from other similar compounds. This substitution can influence the compound’s reactivity and binding interactions, enhancing its utility in various applications.
Propiedades
Número CAS |
1089669-71-5 |
|---|---|
Fórmula molecular |
C11H15BN2O2 |
Peso molecular |
218.06 g/mol |
Nombre IUPAC |
(2-tert-butyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C11H15BN2O2/c1-11(2,3)9-6-7-8(12(15)16)4-5-13-10(7)14-9/h4-6,15-16H,1-3H3,(H,13,14) |
Clave InChI |
QYRHLEWZWFSJEU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=C(NC2=NC=C1)C(C)(C)C)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1h-Imidazo[4,5-c][1,5]naphthyridine](/img/structure/B8739520.png)



![4-[(Butylamino)methyl]benzonitrile](/img/structure/B8739557.png)
![3-Bromomethyl-5-methylbenzo[b]thiophene](/img/structure/B8739559.png)
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-3-oxo-5-phenylpentanoate](/img/structure/B8739562.png)


